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molecular formula C10H8N2O3 B174524 6-Methoxy-3-nitroquinoline CAS No. 159454-73-6

6-Methoxy-3-nitroquinoline

Cat. No. B174524
M. Wt: 204.18 g/mol
InChI Key: LMMZXVJDJDOXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05442065

Procedure details

3-Hydroxy-6-methoxyquinoline is not, a known compound, and the common methods for synthesizing quinolines are not readily applicable to 3-hydroxy substituents. p-Anisidine hydrochloride was treated with sodium nitromalonaldehyde to give the enamine 13. Heating the enamine 13 in a mixture of acetic acid sulfolane gave 3-nitro-6-methoxyquinoline 14 (30%). The yield of 14 could be improved to 48%, by heating p-anisidine hydrochloride and the enamine 13 in acetic acid in the presence of a catalylic amount of 3,5dimethylthiophenol. Reduction of 14 using stannous chloride gave 3-amino-6methoxyquinoline 15 (86%). Standard diazotization conditions and hydrolysis gave the phenol 16 (95%). Treatment of 16 with t-butyldimethylsilyl chloride/imidazole/in dimethylformamide gave 17 (91%) (FIG. 6).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][C:7]2[C:12]([CH:13]=1)=[CH:11][C:10]([O:14][CH3:15])=[CH:9][CH:8]=2)([O-:3])=[O:2].Cl.COC1C=CC(N)=CC=1.CC1C=C(S)C=C(C)C=1>C(O)(=O)C>[N+:1]([C:4]1[CH:5]=[N:6][C:7]2[C:12]([CH:13]=1)=[CH:11][C:10]([O:14][CH3:15])=[CH:9][CH:8]=2)([O-:3])=[O:2].[NH2:1][C:4]1[CH:5]=[N:6][C:7]2[C:12]([CH:13]=1)=[CH:11][C:10]([O:14][CH3:15])=[CH:9][CH:8]=2 |f:1.2|

Inputs

Step One
Name
Quantity
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Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC2=CC=C(C=C2C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)N
Step Three
Name
enamine
Quantity
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Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)S
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NC2=CC=C(C=C2C1)OC
Name
Type
product
Smiles
Name
Type
product
Smiles
NC=1C=NC2=CC=C(C=C2C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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